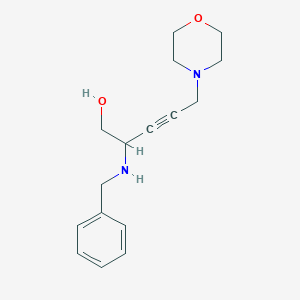![molecular formula C19H28N4O2 B5503370 (3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)
(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to "(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol" often involves multi-step chemical reactions that provide control over the stereochemistry of the final product. An efficient and scalable synthesis approach was described by Young et al. (2012), involving the reduction of pyridinium salt, followed by a two-stage epoxidation and ring-opening of the epoxide, which established the regiochemistry of the amino alcohol and set the trans-relationship between the amine and hydroxyl groups (Young et al., 2012).
Molecular Structure Analysis
Understanding the molecular structure of this compound is crucial for its chemical and biological property analysis. Studies like those conducted by Yıldırım et al. (2006), which focus on crystal structure determination, provide valuable insights into the spatial arrangement of atoms within the molecule and its stereochemistry. Such structural analyses are foundational for predicting and understanding the compound's reactivity and interaction with biological targets (Yıldırım et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. The presence of the imidazole and piperidine rings suggests a variety of chemical behaviors, including potential for nucleophilic substitution reactions, participation in hydrogen bonding, and interaction with biological macromolecules. The research by Khalid et al. (2016) on similar compounds highlights the synthetic routes and biological activities that can be explored based on the compound's chemical structure (Khalid et al., 2016).
Applications De Recherche Scientifique
Synthesis and Biological Activity
Synthesis of Novel Compounds : A study by Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. While these compounds didn't show significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl models.
Mixed Ligand fac-tricarbonyl Complexes : Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes of [M(L1)(L2)(CO)3] for potential labeling of bioactive molecules. This [2 + 1] approach, involving imidazole and benzyl isocyanide among others, showcases a method to modify physico-chemical properties of conjugates for research applications (Mundwiler et al., 2004).
Antagonists for NMDA Receptor : Wright et al. (1999) identified 4-benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. This compound showed potential for enhancing the effects of L-DOPA in Parkinson's disease models (Wright et al., 1999).
Histamine H3 Receptor Antagonists : A study on 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine revealed it as a novel, non-imidazole histamine H3 receptor antagonist. This compound has high affinity for rat and human H3 receptors and demonstrates selective wake-promoting effects without associated hypermotility or weight change, highlighting its potential in sleep disorder research (Barbier et al., 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(3R,4R)-4-amino-1-[[2-(4-imidazol-1-ylbutoxy)phenyl]methyl]piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O2/c20-17-7-10-23(14-18(17)24)13-16-5-1-2-6-19(16)25-12-4-3-9-22-11-8-21-15-22/h1-2,5-6,8,11,15,17-18,24H,3-4,7,9-10,12-14,20H2/t17-,18-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIEPMFVFOPSBOL-QZTJIDSGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N)O)CC2=CC=CC=C2OCCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-fluoro-2-({[(1-morpholin-4-ylcyclohexyl)methyl]amino}methyl)quinolin-4-ol](/img/structure/B5503287.png)
![4-[(4-chlorophenoxy)acetyl]morpholine](/img/structure/B5503309.png)


![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)
![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)
![3-cyclohexyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}propanamide](/img/structure/B5503377.png)
![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B5503392.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)
![3-[(benzoylamino)methyl]-5-bromo-2-hydroxybenzoic acid](/img/structure/B5503411.png)
![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)